Broad-Spectrum Antibacterial Activity: Gram-Negative E. coli Inhibition vs. Benzamide FtsZ Inhibitors (PC190723)
FtsZ-IN-9 demonstrates verified antibacterial activity against the Gram-negative model organism Escherichia coli, a critical differentiator from benzamide-based FtsZ inhibitors such as PC190723 [1]. While PC190723 exhibits no effect on E. coli due to limited permeability or target engagement in Gram-negative cells, FtsZ-IN-9 inhibits E. coli growth with a minimum inhibitory concentration (MIC) of 10 μg/mL (~24 μM) [1]. This spectrum expansion is attributed to the adamantyl-caffeoyl-anilide scaffold's distinct physicochemical properties and binding mode [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
|---|---|
| Target Compound Data | MIC = 10 μg/mL (~24 μM) |
| Comparator Or Baseline | PC190723: No activity (MIC > 64 μg/mL or not reported due to lack of effect) |
| Quantified Difference | FtsZ-IN-9 active; PC190723 inactive against E. coli |
| Conditions | Broth microdilution assay against E. coli (specific strain not explicitly named in abstract; reported as a model Gram-negative organism) [1] |
Why This Matters
Procurement for broad-spectrum antibacterial programs, particularly those targeting Gram-negative pathogens or polymicrobial infections, requires an FtsZ inhibitor with demonstrated E. coli activity—a property absent in PC190723.
- [1] Bhondwe P, Sengar N, Bodiwala HS, Singh IP, Panda D. An adamantyl-caffeoyl-anilide exhibits broad-spectrum antibacterial activity by inhibiting FtsZ assembly and Z-ring formation. Int J Biol Macromol. 2024 Feb;259(Pt 2):129255. PMID: 38199552. View Source
